1-((2,5-Dichlorophenyl)thio)butan-2-one
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Overview
Description
1-((2,5-Dichlorophenyl)thio)butan-2-one is an organic compound characterized by the presence of a butanone backbone substituted with a 2,5-dichlorophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dichlorophenyl)thio)butan-2-one typically involves the reaction of 2,5-dichlorothiophenol with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-Dichlorophenyl)thio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylthio derivatives.
Scientific Research Applications
1-((2,5-Dichlorophenyl)thio)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2,5-Dichlorophenyl)thio)butan-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((2,4-Dichlorophenyl)thio)butan-2-one
- 1-((2,6-Dichlorophenyl)thio)butan-2-one
- 1-((3,5-Dichlorophenyl)thio)butan-2-one
Uniqueness
1-((2,5-Dichlorophenyl)thio)butan-2-one is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H10Cl2OS |
---|---|
Molecular Weight |
249.16 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-2-8(13)6-14-10-5-7(11)3-4-9(10)12/h3-5H,2,6H2,1H3 |
InChI Key |
WBLOZKYHRRFWDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CSC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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